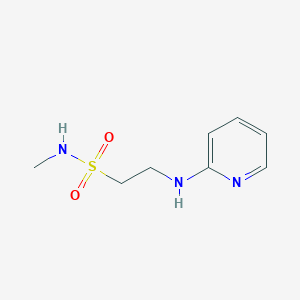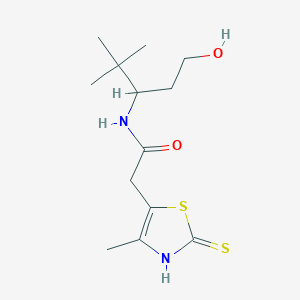![molecular formula C14H18N4O2 B6633606 2-(ethylamino)-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B6633606.png)
2-(ethylamino)-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ethylamino)-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]pyridine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EOMPY or EOM-4-AM, and it has been synthesized using various methods. The purpose of
Mechanism of Action
The mechanism of action of EOMPY varies depending on its target. As a PKB inhibitor, EOMPY binds to the ATP-binding site of PKB and prevents its activation. As an nAChR ligand, EOMPY binds to the orthosteric site of nAChRs and modulates their activity. As a CDK4 inhibitor, EOMPY binds to the ATP-binding site of CDK4 and prevents its activation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of EOMPY depend on its target. As a PKB inhibitor, EOMPY has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. As an nAChR ligand, EOMPY has been shown to enhance cognitive function in animal models. As a CDK4 inhibitor, EOMPY has been shown to inhibit cell cycle progression and induce cell cycle arrest in various cancer cell lines.
Advantages and Limitations for Lab Experiments
The advantages of using EOMPY in lab experiments include its potential as a selective inhibitor for various targets, its relatively simple synthesis method, and its potential as a lead compound for drug development. The limitations of using EOMPY in lab experiments include its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for EOMPY research, including the development of more potent and selective inhibitors for various targets, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its potential as a tool for studying various cellular processes. Additionally, the optimization of the synthesis method and the investigation of its pharmacokinetic properties are also important future directions for EOMPY research.
In conclusion, EOMPY is a chemical compound that has potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. Its mechanism of action varies depending on its target, and its biochemical and physiological effects have been studied in various lab experiments. Despite its limitations, EOMPY has potential as a lead compound for drug development and as a tool for studying various cellular processes. There are several future directions for EOMPY research, including the development of more potent and selective inhibitors, the investigation of its therapeutic potential, and the optimization of its synthesis method.
Synthesis Methods
EOMPY can be synthesized using various methods, including the reaction of 2-ethylamino-4-chloropyridine with 5-ethyl-2-bromomethyl-1,3-oxazole in the presence of a base. Another method involves the reaction of 2-ethylamino-4-methylpyridine with 5-ethyl-2-chloromethyl-1,3-oxazole in the presence of a base. The yield of EOMPY using these methods ranges from 50% to 70%.
Scientific Research Applications
EOMPY has potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, EOMPY has been studied as a potential inhibitor of protein kinase B (PKB), which is involved in various cellular processes such as cell proliferation, survival, and metabolism. In neuroscience, EOMPY has been studied as a potential ligand for nicotinic acetylcholine receptors (nAChRs), which are involved in various cognitive processes such as learning and memory. In cancer research, EOMPY has been studied as a potential inhibitor of cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle regulation.
properties
IUPAC Name |
2-(ethylamino)-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-3-11-8-17-13(20-11)9-18-14(19)10-5-6-16-12(7-10)15-4-2/h5-8H,3-4,9H2,1-2H3,(H,15,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYKNCKGCWCHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(O1)CNC(=O)C2=CC(=NC=C2)NCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylamino)-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]pyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633527.png)
![(1R,3S)-3-[(5-cyanopyridin-2-yl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6633542.png)
![N-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]ethanesulfonamide](/img/structure/B6633546.png)
![2-[(5-bromo-1-methyl-6-oxopyridazin-4-yl)amino]-N-methylethanesulfonamide](/img/structure/B6633548.png)



![1-(2-Fluorophenyl)-2-[(5-methyl-1,3-oxazol-2-yl)methylamino]ethanol](/img/structure/B6633579.png)
![1-[[(5-Methyl-1,3-oxazol-2-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B6633583.png)
![7-amino-N-[2-(hydroxymethyl)cyclohexyl]heptanamide](/img/structure/B6633591.png)
![2-chloro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]acetamide](/img/structure/B6633600.png)
![3-Methyl-5-[1-(5-methyl-1,3-oxazol-2-yl)ethylamino]-1,2-thiazole-4-carbonitrile](/img/structure/B6633616.png)
![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylcarbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B6633626.png)
![1-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethylsulfamoyl]piperidine-3-carboxylic acid](/img/structure/B6633628.png)